molecular formula C17H21NO4 B12046757 6-Hydroxy Oxymorphone CAS No. 483981-19-7

6-Hydroxy Oxymorphone

Cat. No.: B12046757
CAS No.: 483981-19-7
M. Wt: 303.35 g/mol
InChI Key: AABLHGPVOULICI-ZOFKVTQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy Oxymorphone is a semi-synthetic opioid derived from oxymorphone. It is a potent μ-opioid receptor agonist, primarily used for its analgesic properties. This compound is structurally similar to oxymorphone but features a hydroxyl group at the 6th position, which can influence its pharmacological activity and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Oxymorphone typically involves the hydroxylation of oxymorphone. One common method includes the use of oxidizing agents to introduce the hydroxyl group at the 6th position. This process does not involve any known cytochrome P450 system enzyme .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy Oxymorphone undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion to ketones.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can have different pharmacological properties .

Properties

483981-19-7

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11?,12-,15+,16+,17-/m1/s1

InChI Key

AABLHGPVOULICI-ZOFKVTQNSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.